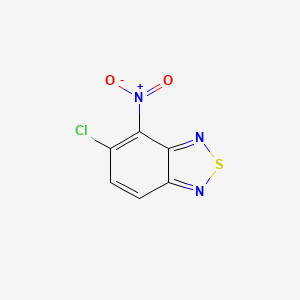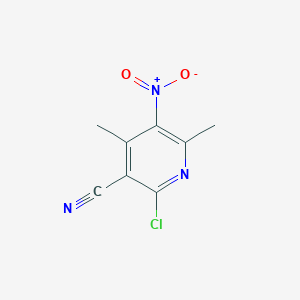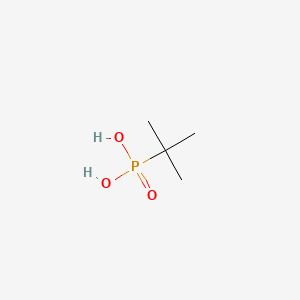
(1-Methyl-4-phenylpiperidin-4-yl)methanamine
Overview
Description
“(1-Methyl-4-phenylpiperidin-4-yl)methanamine” is a chemical compound with the CAS Number: 1859-37-6 . It has a molecular weight of 204.32 and its molecular formula is C13H20N2 . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “(1-Methyl-4-phenylpiperidin-4-yl)methanamine” is 1S/C13H20N2/c1-15-9-7-13(11-14,8-10-15)12-5-3-2-4-6-12/h2-6H,7-11,14H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(1-Methyl-4-phenylpiperidin-4-yl)methanamine” is a liquid at room temperature . Its boiling point and other physical properties are not specified .Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
(1-Methyl-4-phenylpiperidin-4-yl)methanamine and its derivatives are part of studies investigating potent and selective chemical inhibitors of Cytochrome P450 (CYP) isoforms in human liver microsomes. These studies are crucial for predicting metabolism-based drug–drug interactions (DDIs) when multiple drugs are coadministered to patients. Understanding the selectivity of these inhibitors helps in deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).
Pharmacological Profile and Neurotoxicity
Research on the neurochemistry and neurotoxicity of 3,4‐Methylenedioxymethamphetamine (MDMA), a compound related to (1-Methyl-4-phenylpiperidin-4-yl)methanamine, provides insights into its biphasic response, including acute and long-term effects. These effects are critical for understanding the drug's impact on serotonergic neurotoxicity and potential applications in psychotherapy (McKenna & Peroutka, 1990).
N-Phenylpiperazine Derivatives in Medicinal Chemistry
The versatility of the N-phenylpiperazine scaffold, to which (1-Methyl-4-phenylpiperidin-4-yl)methanamine is related, has been explored in the development of therapeutic agents for CNS disorders. This review discusses the patent landscape and suggests new research fields for these derivatives, highlighting their potential beyond CNS applications (Maia, Tesch, & Fraga, 2012).
Behavioral Pharmacology of Selective Antagonists
Studies on the behavioral pharmacology of selective serotonin receptor antagonists provide insights into the anxiolytic and antidepressant potential of compounds structurally similar to (1-Methyl-4-phenylpiperidin-4-yl)methanamine. These findings suggest their utility in treating anxiety and affective disorders (Hudzik et al., 2003).
Mitochondrial Permeability and Neurodegeneration
Research into the metabolites of MPTP, a neurotoxin related to (1-Methyl-4-phenylpiperidin-4-yl)methanamine, sheds light on their impact on mitochondrial complex I activity and its link to neurodegenerative diseases like Parkinson's. Understanding the role of mitochondrial permeability transition pore (PTP) opening in apoptosis contributes to the broader knowledge of neurodegeneration mechanisms (Tatton et al., 1999).
Safety and Hazards
The compound is associated with several hazard statements including H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
(1-methyl-4-phenylpiperidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-15-9-7-13(11-14,8-10-15)12-5-3-2-4-6-12/h2-6H,7-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJANSWOSODZBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70322105 | |
| Record name | (1-methyl-4-phenylpiperidin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70322105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-4-phenylpiperidin-4-yl)methanamine | |
CAS RN |
1859-37-6 | |
| Record name | (1-methyl-4-phenylpiperidin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70322105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















